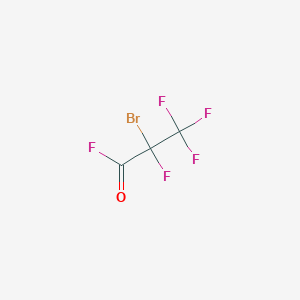

2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride

Description

Properties

IUPAC Name |

2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5O/c4-2(6,1(5)10)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRAJKIIZHDCNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371325 | |

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6129-62-0 | |

| Record name | 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that this compound is valuable in synthetic chemistry, suggesting it may interact with a variety of molecular targets depending on the specific reaction context.

Mode of Action

It’s known to be used in various organic synthesis reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions. These reactions suggest that the compound can act as a versatile reagent in the formation of various fluorinated organic compounds.

Pharmacokinetics

It’s known that the compound has a molecular weight of 22693, a density of 1.8000 (rough estimate), and a boiling point of 31 °C. These properties may influence its pharmacokinetic behavior.

Result of Action

As a reagent in organic synthesis, its primary effect is likely the formation of various fluorinated organic compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride. For instance, its boiling point of 31 °C suggests that it can easily vaporize at room temperature, which could affect its stability and reactivity. Additionally, safety information indicates that it’s corrosive, suggesting that it should be handled with care to prevent harm to the user or the environment.

Biological Activity

2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride (CAS No. 6129-62-0) is a fluorinated compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

This compound is characterized by its unique fluorinated structure which contributes to its reactivity and biological interactions. The presence of bromine and multiple fluorine atoms enhances its lipophilicity and stability against metabolic degradation.

Inhibition Studies

Research has indicated that this compound exhibits inhibitory effects on various biological systems. Specifically, studies have shown that fluorinated compounds can influence enzyme activity and cellular signaling pathways.

Case Studies

Several case studies highlight the biological implications of fluorinated compounds similar to this compound:

- Case Study 1 : In a study involving perfluorinated compounds, researchers observed significant alterations in cellular viability and function in human cell lines after treatment with various fluorinated ketones. The results indicated that these compounds could disrupt normal cellular processes by inducing oxidative stress.

- Case Study 2 : Another investigation into the effects of fluorinated propanoyl derivatives revealed that they could modulate inflammatory responses in macrophages. This suggests a potential application in therapeutic contexts where modulation of immune responses is desired .

Data Tables

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Altered lipid metabolism | |

| Cytotoxicity | Increased ROS production | |

| Immune Modulation | Changes in macrophage activity |

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Electrophilic Reactivity : The compound's ability to form covalent bonds with nucleophiles may lead to enzyme inhibition and disruption of metabolic pathways.

- Oxidative Stress Induction : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative damage and apoptosis.

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a reactive intermediate in the development of drugs targeting specific biological pathways.

- Case Study: Synthesis of Antiviral Agents

- In research focused on antiviral agents, this compound has been employed to modify existing drug frameworks to enhance efficacy against viral pathogens. For instance, derivatives synthesized using this compound have shown improved activity against influenza viruses by altering their binding affinity to viral proteins .

Material Science Applications

The compound is also significant in materials science, particularly in the development of fluorinated polymers and coatings.

- Fluorinated Polymers

Environmental Research

This compound has been studied for its environmental impact and potential as a tracer in atmospheric studies.

- Case Study: Tracer Studies

Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of antiviral agents | Improved efficacy against influenza viruses |

| Material Science | Development of fluorinated polymers | Enhanced chemical resistance and thermal stability |

| Environmental Research | Tracer studies for atmospheric transport | Precise tracking of fluorinated compounds |

Comparison with Similar Compounds

Comparison with Similar Fluorinated Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Selected Fluorinated Acyl Halides

Table 2: Physicochemical Properties Comparison

Reactivity and Environmental Impact

- Electrophilicity: The bromine atom in this compound enhances its reactivity compared to chlorine analogs, facilitating faster nucleophilic substitutions in synthetic pathways . In contrast, HFPO-DAF’s ether linkage reduces electrophilicity but increases environmental persistence due to resistance to hydrolysis .

- Environmental Fate: this compound: Likely to hydrolyze to persistent trifluoroacetic acid (TFA) derivatives, a concern for aquatic ecosystems .

Regulatory and Commercial Considerations

- Regulatory Status :

- Market Trends :

- The global market for fluorinated acyl halides (including 2-bromo derivatives) is projected to grow at 5–7% CAGR (2022–2028), driven by demand in electronics and coatings .

- HFPO-DAF’s production is declining in the U.S. due to EPA regulations, shifting manufacturing to regions with laxer PFAS policies .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Bromo-2,3,3,3-tetrafluoropropanoyl fluoride typically involves the controlled reaction of fluorinated precursors with bromine or bromide sources under carefully regulated conditions to introduce the bromine atom at the beta position relative to the acyl fluoride group.

Detailed Preparation Procedure

A patented and experimentally validated method for synthesizing beta-halogen tetrafluoroacyl fluorides, including this compound, involves the following steps:

Step 1: Reaction Setup

An alkali halide (such as potassium bromide) and a catalyst are added into a drying reactor equipped with a dry ice reflux condenser to maintain low temperatures and prevent moisture ingress.Step 2: Cooling and Introduction of Fluorinated Epoxide

The reactor is placed in an ice water bath to maintain a temperature near 0°C. Hexafluoropropylene oxide is slowly introduced with stirring to ensure controlled reaction kinetics.Step 3: Reaction Time and Monitoring

The mixture is stirred for approximately 2 hours until no reflux is observed at the bottom of the dry ice condenser, indicating completion of the initial reaction phase. Stirring continues for an additional 2 hours to ensure full conversion.Step 4: Separation and Purification

The reaction mixture is transferred to a liquid separation funnel to separate phases. The product-containing phase undergoes distillation under normal pressure to isolate the target compound.Step 5: Gas Collection and Product Recovery

Gases produced during distillation are collected in a cold trap and subsequently transferred into a steel bottle, yielding liquid this compound.Step 6: Fractional Distillation for Purity

Fractional distillation is employed to achieve product purity exceeding 99%, suitable for further chemical reactions such as esterification with alcohols.

This method is noted for its simplicity, safety, short reaction time, and high productivity.

Alternative Synthetic Routes

While the above method is the most documented, related compounds such as 2-Bromo-2,3,3,3-tetrafluoropropanoyl bromide are synthesized via:

- Addition of Bromine to Trifluoropropene:

Bromine is added to trifluoropropene under controlled temperature (20–100°C) and illumination conditions, forming dibromo intermediates. These intermediates are then converted to the acyl halide via reaction with alkali solutions and phase-transfer catalysts, followed by heating and rectification.

Though this route is more common for the bromide analog, it informs the understanding of bromination and fluorination steps relevant to the fluoride compound.

Reaction Conditions and Catalysts

| Parameter | Details |

|---|---|

| Temperature | 0°C (ice water bath) during epoxide addition; ambient to moderate heating during distillation |

| Catalyst | Alkali halide (e.g., KBr) and phase-transfer catalysts |

| Solvent | Typically dry, inert solvents or neat conditions to avoid hydrolysis |

| Reaction Time | 4 hours total (2 hours initial + 2 hours stirring) |

| Purification | Normal pressure distillation and fractional distillation |

| Product Purity | ≥ 99% after fractional distillation |

Research Findings and Analysis

The preparation method ensures high conversion rates of raw materials and high purity of the final product, which is critical for its use in organic synthesis and industrial applications.

The product’s high fluorine content and bromine substitution confer unique reactivity, making it a valuable intermediate for synthesizing fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

The method’s safety and efficiency are enhanced by the use of dry ice reflux condensers and controlled low-temperature conditions, minimizing side reactions and decomposition.

Summary Table of Preparation Methods

| Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkali halide catalyzed reaction with hexafluoropropylene oxide | Alkali halide, catalyst, dry ice reflux, ice bath, distillation | High purity (>99%), high yield, safe, short reaction time | Requires dry, moisture-free conditions |

| Bromine addition to trifluoropropene followed by alkali treatment | Bromine, trifluoropropene, alkali solution, phase-transfer catalyst | Well-established for bromide analogs, scalable | More steps, less direct for fluoride compound |

Q & A

Basic Research Questions

Q. What are the critical physical-chemical properties of 2-bromo-2,3,3,3-tetrafluoropropanoyl fluoride, and how do they influence experimental handling?

- Answer : Key properties include:

| Property | Value/Estimate | Source |

|---|---|---|

| Vapor Pressure | 251 mmHg (predicted) | |

| Water Solubility | 0.60 mg/L | |

| Boiling Point | 40–56°C (experimental) | |

| Melting Point | -90°C |

- These properties necessitate precautions against volatility (e.g., sealed systems, cold traps) and low solubility in aqueous media. Use inert atmosphere techniques to mitigate hydrolysis or degradation during synthesis .

Q. How can researchers verify the purity of this compound, and what impurities are commonly observed?

- Answer : Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. Common impurities include:

- Hexafluoropropylene oxide (HFPO) derivatives (e.g., dimeric byproducts) .

- Residual brominated intermediates from synthesis routes .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer :

- Personal Protective Equipment (PPE) : Fluoropolymer-coated gloves, full-face shields, and vapor-resistant aprons.

- Ventilation : Use fume hoods with scrubbers to capture acidic fluoride vapors .

- Waste Disposal : Neutralize with alkaline solutions (e.g., calcium hydroxide) to convert reactive fluorides into stable salts .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and how can reaction efficiency be optimized?

- Answer :

- Route 1 : Bromination of 2,3,3,3-tetrafluoropropanoyl fluoride using Br₂ under UV catalysis. Monitor reaction progress via FTIR to track C-Br bond formation .

- Route 2 : Fluorination of brominated precursors (e.g., 2-bromopropionyl chloride) with SF₄ or HFPO. Optimize stoichiometry to minimize HFPO dimerization .

- Efficiency Metrics : Yield improvements (>80%) require anhydrous conditions and precise temperature control (40–50°C) .

Q. How can researchers assess the environmental persistence and bioaccumulation potential of this compound?

- Answer :

- Persistence : Use OECD 307 guidelines for soil/sediment degradation studies. Model partitioning coefficients (e.g., log Kow) via OPERA v2.9 .

- Bioaccumulation : Conduct in vitro assays with hepatic microsomes to measure metabolic stability. PFAS analogs like HFPO-DA show low degradation rates, suggesting similar behavior .

- Advanced Tools : High-resolution mass spectrometry (HRMS) paired with stable isotope labeling to track transformation products .

Q. What strategies are effective for copolymerizing this compound into fluorinated polymers?

- Answer :

- Terpolymerization : Combine with vinylidene fluoride (VDF) and tetrafluoroethylene (TFE) using radical initiators (e.g., peroxides). Adjust monomer feed ratios to control bromine content (5–15 mol%) for crosslinking .

- Post-Polymerization Modification : Utilize the bromine moiety for click chemistry (e.g., thiol-ene reactions) to introduce functional groups .

Q. How can contradictions in toxicity data (e.g., acute vs. chronic effects) be resolved for this compound?

- Answer :

- Tiered Testing : Follow EPA TSCA Section 4 guidelines:

Acute Toxicity : OECD 423 (oral) and 402 (dermal) assays.

Chronic Effects : 90-day rodent studies with histopathology and serum PFAS profiling .

- Mechanistic Studies : Use in silico models (e.g., ToxCast) to identify molecular targets (e.g., PPARα activation) .

Methodological Notes

- Synthesis Optimization : Prioritize routes minimizing HFPO byproducts, as dimeric impurities complicate downstream applications .

- Analytical Challenges : Differentiate this compound from structurally similar PFAS (e.g., HFPO-DA) using retention time alignment in LC-MS/MS .

- Regulatory Compliance : Align testing with EPA’s GenX-related mandates, including submission deadlines for toxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.